molecular formula C12H16O5 B8312319 3-Furfuryloxy-2-hydroxyprop-1-yl Methacrylate

3-Furfuryloxy-2-hydroxyprop-1-yl Methacrylate

Cat. No. B8312319
M. Wt: 240.25 g/mol
InChI Key: WCGXXNGIZUQPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Furfuryloxy-2-hydroxyprop-1-yl Methacrylate is a useful research compound. Its molecular formula is C12H16O5 and its molecular weight is 240.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

[3-(furan-2-ylmethoxy)-2-hydroxypropyl] 2-methylprop-2-enoate

InChI

InChI=1S/C12H16O5/c1-9(2)12(14)17-7-10(13)6-15-8-11-4-3-5-16-11/h3-5,10,13H,1,6-8H2,2H3

InChI Key

WCGXXNGIZUQPGH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(COCC1=CC=CO1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of methacrylic acid (10 g), furfuryl glycidyl ether (15 g) and triethylamine (0.3 g) was heated to 100° C. for 2 hours then to 105° C. for an additional 2 hours. GC analysis showed 96% conversion. The mixture was taken up into ether, washed with water, followed by saturated sodium bicarbonate, dried with MgSO4 filtered and rotary evaporated to provide 23.7 g of a faintly yellow oil (94.8%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
94.8%

Synthesis routes and methods II

Procedure details

A mixture of methacrylic acid (10 g), furfuryl glycidyl ether (15 g) and triethylaminc (0.3 g) was heated to 100° C. for 2 hours then to 105° C. for an additional 2 hours. GC analysis showed 96% conversion. The mixture was taken up into ether, washed with water, followed by saturated sodium bicarbonate, dried with MgSO4 filtered and rotary evaporated to provide 23.7 g of a faintly yellow oil (94.8%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
94.8%

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